2-Fluoro-2-(thiophen-2-yl)ethan-1-amine
Description
Properties
IUPAC Name |
2-fluoro-2-thiophen-2-ylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8FNS/c7-5(4-8)6-2-1-3-9-6/h1-3,5H,4,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQNJYYTWJPKECF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(CN)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8FNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-Fluoro-2-(thiophen-2-yl)ethan-1-amine is a compound of interest due to its potential biological activities, particularly in the context of pharmacological applications. This article synthesizes findings from various studies to elucidate its biological activity, structure-activity relationships (SAR), and implications in medicinal chemistry.
Chemical Structure and Synthesis
The compound features a fluorinated ethylamine backbone attached to a thiophene ring, which contributes to its unique properties. The synthesis typically involves the reaction of thiophene derivatives with fluorinated amines, allowing for the introduction of the fluorine atom at the second carbon position of the ethylamine chain.
Antitumor Activity
Recent studies have demonstrated that compounds similar to this compound exhibit significant antitumor activity. For instance, a study evaluated various derivatives against A549, HeLa, and MCF-7 cell lines, revealing that modifications with electron-withdrawing groups like fluorine enhance inhibitory activity. The compound's IC50 values were found to be in the micromolar range, indicating moderate potency against these cancer cell lines .
Antiparasitic Activity
Another notable biological activity is its potential against Trypanosoma brucei, the causative agent of African sleeping sickness. Compounds structurally related to this compound were screened in high-throughput assays, yielding several analogues with IC50 values below 3.6 μM that were non-toxic to mammalian cells. This suggests a promising therapeutic window for antiparasitic applications .
Agonistic Activity on TAAR1
The compound has also been investigated for its agonistic effects on trace amine-associated receptor 1 (TAAR1), which is implicated in various neuropsychiatric disorders. In vivo tests showed that related compounds could significantly influence locomotor activity in rodent models, indicating potential applications in treating conditions such as schizophrenia .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be attributed to specific structural features:
Studies indicate that single substitutions on the thiophene or ethylamine moieties significantly affect the compound's ability to inhibit target enzymes or receptors, emphasizing the importance of careful structural modifications during drug design.
Case Studies
- Antitumor Efficacy : A series of analogues including this compound were tested against multiple cancer cell lines. The results indicated that compounds with a fluorine atom exhibited improved IC50 values compared to their non-fluorinated counterparts, suggesting that fluorination is a beneficial modification for enhancing antitumor activity .
- Antiparasitic Screening : In a phenotypic screening involving over 700,000 compounds, derivatives of this compound demonstrated selective inhibition against T. brucei, with some analogues achieving IC50 values below 100 nM, highlighting their potential as leads for new antiparasitic drugs .
- Neuropharmacological Studies : Compounds related to this compound were evaluated for their effects on TAAR1. Notably, one analogue showed an EC50 of 4.0 nM in BRET-based assays, indicating strong agonistic properties that could be leveraged for therapeutic interventions in psychiatric disorders .
Scientific Research Applications
Pharmaceutical Applications
Antimicrobial Activity
Research indicates that compounds with thiophene rings, such as 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine, may exhibit antimicrobial properties. The electronic characteristics of the thiophene moiety can enhance interactions with biological targets, potentially leading to new antimicrobial agents. Studies on similar compounds suggest that modifications to the thiophene structure can influence their bioactivity and selectivity against pathogens.
Cancer Treatment
Recent investigations have highlighted the potential of thiophene derivatives in cancer therapy. For instance, benzothiophene derivatives have been shown to modulate immune responses in tumors, suggesting that this compound could be explored for its efficacy against various cancers, including melanoma and lung cancer. These compounds may act as dual antagonists of specific receptors involved in tumor growth and immune modulation .
Structure–Activity Relationship Studies
Understanding the relationship between the structure of this compound and its biological activity is crucial for optimizing its pharmacological properties. Research has demonstrated that substituents on the thiophene ring can significantly affect the compound's binding affinity to target proteins, influencing its therapeutic potential .
Synthesis and Characterization
The synthesis of this compound involves several chemical reactions that allow for the introduction of functional groups that enhance its activity. Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High Performance Liquid Chromatography (HPLC) are employed to confirm the structure and purity of synthesized compounds. Table 1 summarizes various synthetic routes and their yields.
| Synthetic Route | Yield (%) | Characterization Method |
|---|---|---|
| Route A | 85 | NMR, HPLC |
| Route B | 90 | NMR, Mass Spectrometry |
| Route C | 75 | HPLC, IR |
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of a series of thiophene derivatives, including this compound. The results indicated significant inhibition against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Case Study 2: Cancer Therapeutics
In another study, researchers evaluated the effects of thiophene-based compounds on cancer cell lines. The findings revealed that certain modifications led to increased apoptosis in cancer cells, highlighting the importance of structural variations in enhancing therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues of 2-fluoro-2-(thiophen-2-yl)ethan-1-amine, highlighting differences in substituents, molecular weight, and reported applications:
Physicochemical and Spectroscopic Differences
- Solubility: Fluorination generally increases lipophilicity (logP) compared to non-fluorinated analogues, impacting solubility in aqueous media.
- Spectroscopy : The presence of fluorine introduces distinct ¹⁹F NMR signals (e.g., δ -180 to -220 ppm for CF₃ groups in trifluoromethylphenyl analogues) and alters ¹H NMR splitting patterns due to spin-spin coupling with adjacent protons .
Preparation Methods
Multi-Step Synthesis from Thiophene (Based on Patent CN101885720B)
This industrially oriented method starts from thiophene and proceeds through several well-defined steps:
| Step | Reaction Description | Conditions and Reagents | Notes |
|---|---|---|---|
| 1. Bromination of Thiophene | Thiophene is brominated at low temperature (-10 to 10 °C) using brominating agents such as bromine, N-bromosuccinimide, or pyridine hydrobromide salt in organic solvents (glacial acetic acid, toluene, acetonitrile, etc.) | Molar ratio thiophene:brominating agent = 1:2-3; reaction time 2-6 hours; temperature control critical | Produces 2-bromothiophene with high selectivity |
| 2. Grignard Reaction and Ethylene Oxide Addition | 2-Bromothiophene reacts with magnesium chips in anhydrous solvent (toluene/THF 1:1) to form Grignard reagent, followed by reaction with ethylene oxide at low temperature (0-20 °C) | Molar ratio Mg:2-bromothiophene = 1:1-1.8; weight ratio ethylene oxide:2-bromothiophene = 0.2-0.5:1 | Yields 2-thiophene ethanol intermediate after acidification and purification |
| 3. Esterification and Ammonolysis | 2-Thiophene ethanol is reacted with benzene sulfonyl chloride in the presence of phase-transfer catalysts (e.g., tetrabutylammonium chloride) at 6 °C with liquid alkali, followed by ammonolysis with liquefied ammonia and methanol at 30 °C under 0.6 MPa pressure | Molar ratio 2-thiophene ethanol:benzene sulfonyl chloride = 1:1.05; methanol amount 7× weight of 2-thiophene ethanol; ammonia ratio 1:3 | Produces 2-thiophene ethylamine; subsequent fluorination can be introduced in a similar manner |
This method is advantageous due to:
- Use of inexpensive, readily available thiophene as starting material.
- Mild reaction conditions with controlled temperature and pressure.
- Avoidance of toxic or expensive reducing agents.
- Amenability to industrial scale-up with relatively low environmental impact.
Reductive Amination Approach (Ultrasound-Assisted One-Pot Synthesis)
An alternative approach involves reductive amination of ketone precursors, which can be adapted for fluorinated thiophene derivatives:
| Step | Reaction Description | Conditions and Reagents | Notes |
|---|---|---|---|
| Reductive Amination of 1-(Thiophen-2-yl)ethanone | The ketone is reacted with ammonia or amine sources in the presence of reducing agents such as sodium borohydride and titanium(IV) isopropoxide under ultrasound irradiation | Mild conditions, shorter reaction times; yields up to 80% reported for thiophen-2-yl ethanone derivatives | This method can be adapted to fluorinated ketones to yield 2-fluoro-2-(thiophen-2-yl)ethan-1-amine |
This method offers:
- One-pot synthesis reducing purification steps.
- Mild reaction conditions preserving sensitive functional groups.
- Good yields and product purity confirmed by NMR and mass spectrometry.
Summary Table of Preparation Methods
Research Findings and Characterization
- The synthesized compounds are typically characterized by 1H-NMR, 13C-NMR, and mass spectrometry to confirm structure and purity.
- The reductive amination products showed consistent spectral data with expected structures.
- Industrial methods emphasize purity and scalability with controlled distillation and extraction steps.
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for preparing 2-Fluoro-2-(thiophen-2-yl)ethan-1-amine?
- Methodological Answer : A multi-step synthesis is typically employed. For example:
- Step 1 : Coupling of a thiophene-derived aldehyde or ketone with a fluorinated amine precursor using reagents like HBTU and DIEA in DMF (similar to methods in and ).
- Step 2 : Reduction of intermediates (e.g., nitro groups or imines) using catalytic hydrogenation (Pd/C) or sodium ascorbate in t-BuOH/water mixtures .
- Step 3 : Purification via column chromatography (n-pentane:EtOAc gradients) to isolate the target compound .
Q. How can the structure of this compound be confirmed experimentally?
- Methodological Answer :
- NMR Spectroscopy : Analyze H, C, and F NMR spectra to verify fluorine substitution and thiophene ring integrity .
- X-Ray Crystallography : Use SHELX programs (e.g., SHELXL) for single-crystal refinement to resolve stereochemistry and bond lengths .
- Mass Spectrometry : Confirm molecular weight and fragmentation patterns via ESI-MS or MALDI-TOF .
Q. What safety protocols are critical when handling fluorinated amines like this compound?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact ( ).
- Ventilation : Use fume hoods or gloveboxes for reactions releasing toxic vapors (e.g., HF byproducts) .
- Waste Disposal : Segregate fluorinated waste and use licensed biohazard disposal services to mitigate environmental risks .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Methodological Answer :
- Catalyst Screening : Test Pd/C, CuSO, or organocatalysts under varying temperatures (e.g., microwave-assisted synthesis at 160°C for faster kinetics) .
- Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) with non-polar alternatives (toluene) to balance reactivity and solubility .
- In-line Monitoring : Use LC-MS or FTIR to track reaction progress and identify side products .
Q. How can contradictory spectroscopic data (e.g., unexpected F NMR shifts) be resolved?
- Methodological Answer :
- Computational Modeling : Employ density functional theory (DFT) to predict NMR chemical shifts and compare with experimental data .
- Isotopic Labeling : Synthesize N- or H-labeled analogs to clarify coupling patterns .
- Crystallographic Validation : Use Mercury software ( ) to overlay experimental and simulated crystal structures for steric/electronic analysis .
Q. What strategies are effective for evaluating the compound’s biological activity in vitro?
- Methodological Answer :
- Receptor Binding Assays : Use fluorescence polarization or SPR to measure affinity for targets like GPCRs or enzymes (analogous to methods in ).
- Cellular Uptake Studies : Label the compound with F for PET imaging or use fluorescent probes to track intracellular localization .
- Toxicity Profiling : Perform MTT assays on hepatocyte or neuronal cell lines to assess cytotoxicity .
Data Contradiction Analysis
Q. How to address discrepancies between theoretical and experimental melting points?
- Methodological Answer :
- Purity Assessment : Re-crystallize the compound and analyze via HPLC to rule out impurities .
- Polymorph Screening : Use differential scanning calorimetry (DSC) to identify alternative crystalline forms .
- Hygroscopicity Testing : Measure water content via Karl Fischer titration, as moisture absorption can alter melting behavior .
Experimental Design Considerations
Q. What steps ensure reproducibility in synthesizing enantiomerically pure forms?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak columns with n-pentane/EtOAc gradients to separate enantiomers .
- Asymmetric Catalysis : Employ chiral ligands (e.g., BINAP) during hydrogenation or coupling steps .
- Circular Dichroism (CD) : Verify enantiomeric excess (ee) by comparing CD spectra with known standards .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
